N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-14-8-9-20-17(12-14)25-19-13-18(23-15(2)24-19)21-10-11-22-28(26,27)16-6-4-3-5-7-16/h3-9,12-13,22H,10-11H2,1-2H3,(H2,20,21,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQCLJVCHXPHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target various receptors and enzymes, such as vascular endothelial growth factor receptor 2 (vegfr-2) and platelet derived growth factor-β (pdgf-β).
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to mediate tumoricidal and bactericidal actions by producing nitric oxide (no), a messenger molecule with diverse functions throughout the body.
Biological Activity
N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzenesulfonamide moiety linked to a pyrimidine derivative, which contributes to its biological activity. The presence of the 4-methylpyridine and amino groups enhances its interaction with biological targets.
-
Enzyme Inhibition :
- This compound has been studied for its potential as a kinase inhibitor. Kinases are critical in signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment and other diseases. For instance, derivatives of similar structures have shown significant inhibitory activity against various kinases, including those involved in cancer progression .
-
Calcium Channel Interaction :
- Research indicates that some benzenesulfonamide derivatives can influence calcium channels, which play a pivotal role in cardiovascular function. Studies using isolated rat heart models have demonstrated that certain sulfonamide derivatives can decrease perfusion pressure and coronary resistance, suggesting a potential mechanism for cardiovascular modulation .
- CYP450 Interaction :
Table 1: Biological Activity of Related Compounds
Case Studies
-
Cardiovascular Effects :
In a study assessing the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure, it was found that 4-(2-aminoethyl)-benzenesulfonamide significantly reduced both metrics compared to controls. This suggests a beneficial effect on cardiac function, potentially mediated by calcium channel interactions . -
Cancer Research :
The compound's structural analogs have been tested for their ability to inhibit specific kinases associated with tumor growth. Results indicated that modifications to the amino group significantly affected inhibitory potency against target kinases, highlighting the importance of structural optimization in drug design .
Scientific Research Applications
Medicinal Chemistry
1.1 Tyrosine Kinase Inhibition
The compound's structure suggests potential applications as a tyrosine kinase inhibitor , similar to imatinib and nilotinib, which are used in treating chronic myelogenous leukemia (CML) and other malignancies. These drugs specifically target the Bcr-Abl tyrosine kinase, which is crucial in the pathophysiology of certain cancers. Research indicates that modifications to the pyrimidine and pyridine moieties can enhance selectivity and potency against specific kinases .
1.2 Antimicrobial Properties
Studies have shown that compounds with similar structural features exhibit significant antimicrobial activity . For instance, derivatives of pyrimidines and pyridines have been investigated for their efficacy against various pathogens, including bacteria and fungi. The presence of amino groups in the structure may contribute to enhanced interaction with microbial targets .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of compounds related to N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide. By systematically altering functional groups, researchers aim to improve potency, reduce toxicity, and enhance pharmacokinetic profiles.
Table 1: Summary of SAR Findings
Case Studies
3.1 Clinical Trials
Recent clinical trials have explored the efficacy of similar compounds in treating hematological malignancies. For example, SPH-3127 is under investigation for its safety and efficacy in patients with mild to moderate essential thrombocythemia (ET), showcasing the potential of this chemical class in therapeutic applications .
3.2 Antileishmanial Activity
Research has identified compounds with similar structures exhibiting antileishmanial properties . A study reported a cluster of active compounds derived from 2-aminothiazoles that demonstrated significant growth inhibition against Leishmania species, suggesting that modifications to the benzenesulfonamide core could yield effective treatments for neglected tropical diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous benzenesulfonamide derivatives are outlined below. Key differences in substituents, solubility, and inferred bioactivity are highlighted.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Solubility: The target compound’s 4-methylpyridin-2-ylamino group likely improves aqueous solubility compared to the pyrazole-substituted analog due to the pyridine’s polarizable nitrogen.
Bioactivity Implications: The target compound’s pyridinylamino group may facilitate stronger interactions with enzyme active sites (e.g., kinases) via π-π stacking or hydrogen bonding, compared to the pyrazole or dimethyl analogs . The absence of a chloro substituent on the benzene ring (vs.
Synthetic Complexity: Introducing the 4-methylpyridin-2-ylamino group requires multi-step functionalization of the pyrimidine ring, increasing synthetic difficulty relative to dimethyl or pyrazole-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
